molecular formula C12H8FNO4S B8407320 4-Fluorophenyl 4-nitrophenyl sulfone CAS No. 383-24-4

4-Fluorophenyl 4-nitrophenyl sulfone

Cat. No.: B8407320
CAS No.: 383-24-4
M. Wt: 281.26 g/mol
InChI Key: SDZPRJDGUVYQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenyl 4-nitrophenyl sulfone is a sulfone derivative featuring two aromatic rings: one substituted with a fluorine atom at the para-position and the other with a nitro group at the para-position. Sulfones are characterized by the sulfonyl functional group (SO₂), which imparts high thermal stability and chemical resistance.

Properties

CAS No.

383-24-4

Molecular Formula

C12H8FNO4S

Molecular Weight

281.26 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-nitrobenzene

InChI

InChI=1S/C12H8FNO4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H

InChI Key

SDZPRJDGUVYQNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key sulfone derivatives with varying substituents:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
4-Fluorophenyl 4-nitrophenyl sulfone Not explicitly provided C₁₂H₈FNO₄S* ~297.25 (estimated) 4-Fluorophenyl, 4-Nitrophenyl
Bis(4-fluorophenyl) sulfone 383-29-9 C₁₂H₈F₂O₂S 254.25 98–100 Two 4-fluorophenyl
Bis(4-nitrophenyl) sulfone 1156-50-9 C₁₂H₈N₂O₆S 308.26 Two 4-nitrophenyl
4-Chlorophenyl phenyl sulfone 80-00-2 C₁₂H₉ClO₂S 252.71 4-Chlorophenyl, Phenyl
4-Aminophenyl 4-nitrophenyl sulfone C₁₂H₁₁N₂O₄S* 297.29 4-Aminophenyl, 4-Nitrophenyl

*Molecular formulas inferred based on substituents.

Key Observations:
  • Electronic Effects : The nitro group is strongly electron-withdrawing, enhancing the sulfone's polarity and acidity. Fluorine, while also electron-withdrawing, has a smaller steric footprint and bioisosteric properties, making it favorable in drug design .
  • Thermal Stability : Bis(4-nitrophenyl) sulfone likely exhibits higher thermal stability due to dual nitro groups, whereas 4-fluorophenyl analogs may offer better solubility in organic solvents .
  • Melting Points : Bis(4-fluorophenyl) sulfone melts at 98–100°C, lower than nitro-rich analogs, reflecting reduced intermolecular interactions compared to nitro-substituted sulfones .
This compound
  • Reactivity : The nitro group activates the ring for electrophilic substitution, while fluorine can participate in nucleophilic aromatic substitution or serve as a directing group. This combination is useful in synthesizing heterocycles (e.g., pyrazoles in ) or covalent inhibitors (e.g., sulfonyl fluorides in ) .
  • Applications: Potential use in proton exchange membranes (PEMs) for fuel cells, where sulfones improve mechanical strength and thermal resistance. Fluorine may enhance hydrophobicity, reducing water uptake .
Bis(4-nitrophenyl) Sulfone
  • Applications : High-performance polymers and explosives due to nitro groups' electron-deficient nature. Its rigidity suits applications requiring thermal stability .
4-Chlorophenyl Phenyl Sulfone
  • Historical Use: Employed in agrochemicals (e.g., pesticides like "Sulphenone") due to chlorine's cost-effectiveness and moderate electron-withdrawing effects .
4-Aminophenyl 4-Nitrophenyl Sulfone
  • Synthetic Intermediate: The amino group enables further functionalization (e.g., azo coupling), while the nitro group stabilizes intermediates in dye or pharmaceutical synthesis .

Comparative Analysis of Substituent Effects

Substituent Electronic Effect Impact on Sulfone Properties
Nitro (-NO₂) Strong electron-withdrawing Increases polarity, acidity, and thermal stability; reduces solubility in polar solvents
Fluoro (-F) Moderate electron-withdrawing Enhances lipophilicity and bioactivity; improves oxidative stability
Chloro (-Cl) Weak electron-withdrawing Balances cost and reactivity; common in agrochemicals
Amino (-NH₂) Electron-donating Increases solubility in aqueous media; facilitates further derivatization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.